Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula . It belongs to the class of piperidine derivatives, characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group attached to the piperidine ring. This compound serves as an important intermediate in organic synthesis and has applications across various fields of scientific research, particularly in medicinal chemistry and drug development.
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate can be sourced from chemical suppliers and is classified as a synthetic organic compound. Its synthesis typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorinating agents. The compound is recognized for its unique structural features that impart distinct chemical reactivity and biological activity .
The synthesis of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate generally follows a multi-step process:
This synthetic route allows for the efficient production of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate with high yields.
The molecular structure of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate can be described as follows:
The structure features a piperidine ring with a tert-butyl group, a hydroxyl group at the 4-position, and a fluorine atom at the 3-position, contributing to its unique properties .
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo several types of chemical reactions:
These reactions allow for the modification of the compound to produce derivatives with potentially different biological activities.
The mechanism of action for tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances binding affinity to certain enzymes or receptors, while the hydroxyl group facilitates hydrogen bonding interactions. This dual functionality may modulate biological processes, leading to various pharmacological effects .
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
This compound's versatility underscores its significance in advancing both academic research and industrial applications in chemistry and pharmacology.
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate represents a structurally sophisticated chiral piperidine derivative characterized by two adjacent stereogenic centers and strategically positioned functional groups. Its core piperidine ring—a six-membered nitrogen-containing heterocycle—serves as the molecular scaffold for stereospecific substitutions at C3 and C4 positions. The IUPAC name tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate precisely defines its stereochemistry and substituent arrangement [1] [2]. The tert-butoxycarbonyl (Boc) group at the nitrogen atom provides steric protection and modulates reactivity, while the syn-periplanar orientation of the fluorine atom (F) and hydroxyl group (OH) creates a polar, hydrogen-bond-capable pharmacophore critical for molecular recognition [2] [9].
The molecular formula is C₁₀H₁₈FNO₃, corresponding to a molecular weight of 219.25 g/mol. Key structural descriptors include:
Table 1: Stereoisomeric Variants of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Stereochemistry | CAS Number | Key Suppliers | Price Range |
---|---|---|---|
(3S,4R) | 1174020-40-6 | AChemBlock, Dayang Chem | $20/250mg - $525/25g [1] |
(3R,4S) | 1174020-42-8 | MuseChem, BLD Pharm | ≥95% purity [4] [7] |
(3R,4R) | 1174020-43-9 | ChemScene | ≥97% purity [3] |
(3S,4S) | 1174020-44-0 | A2Bchem | $21/100mg - $359/5g [9] |
cis-racemate | 955028-88-3 | BLD Pharm | Cold-chain shipped [5] |
The synthesis of fluorinated piperidines underwent revolutionary advancements through the early 21st century, driven by medicinal chemistry's demand for stereochemically defined heterocycles. Traditional approaches to 3,4-disubstituted piperidines relied on low-yielding multi-step sequences with poor stereocontrol, limiting access to enantiopure forms. The pivotal breakthrough emerged with asymmetric reduction techniques applied to fluorinated precursors. Notably, Noyori asymmetric transfer hydrogenation enabled efficient dynamic kinetic resolution (DKR) of racemic 1-Boc-3-fluoropiperidin-4-one, delivering the (3S,4R) isomer in >90% enantiomeric excess (ee) and >90% diastereoselectivity [2].
This methodology transformed production scalability, permitting multi-gram synthesis of the single cis-enantiomer in 60% isolated yield post-crystallization—a landmark achievement for pharmaceutical manufacturing [2]. Concurrently, chiral pool strategies exploited natural amino acids as starting materials, though fluorine introduction remained challenging. Modern catalytic methods now dominate industrial production, with key suppliers offering >97% pure material via these advanced routes [1] [9]. The historical progression mirrors medicinal chemistry's broader transition toward stereoselective synthesis as a cornerstone of lead optimization.
Table 2: Evolution of Synthetic Approaches to Enantiopure Fluoropiperidines
Synthetic Era | Key Methodology | Limitations | Industrial Adoption |
---|---|---|---|
Pre-2000 | Resolution of racemates | Low yield (<20%), high cost | Limited to gram scale |
2000-2010 | Chiral auxiliary approaches | Multi-step (5-7 steps), moderate ee (70-85%) | Pilot-scale production |
Post-2010 | Catalytic asymmetric hydrogenation | High catalyst cost | Emerging commercial use |
Current | Noyori DKR of 4-keto precursors | High diastereo-/enantioselectivity (>90%), 60% yield | AChemBlock, BLD Pharm [1] [2] [7] |
The strategic value of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate in drug design stems from its unique three-dimensional pharmacophore configuration. The syn-fluorohydrin motif creates an electronic landscape ideal for mimicking transition states in enzyme catalysis while enhancing metabolic stability through fluorine's electronegativity. Its primary applications span:
Pharmaceutical manufacturers prioritize this building block for structure-enabled drug discovery, leveraging its commercial availability (>25g quantities, AChemBlock) and defined stereochemistry to accelerate preclinical development [1]. Its application in drug delivery systems exploits the hydroxyl group for PEGylation or glycosylation, improving pharmacokinetic profiles of peptide therapeutics [2].
Table 3: Pharmaceutical Applications of Chiral Fluoropiperidine Derivatives
Therapeutic Area | Target Class | Role of Fluoropiperidine | Development Stage |
---|---|---|---|
Antivirals | HIV integrase | Halogen bonding to Mg²⁺ ions, isosteric replacement | Preclinical [8] |
Oncology | Kinases (JAK2, CDK4/6) | H-bond donation to hinge region, conformational restraint | Lead optimization [8] |
Neurology | σ-Opioid receptors | BBB penetration enhancement, metabolic stabilization | Candidate selection [2] |
Inflammation | PDE4 inhibitors | Stereospecific binding to catalytic pocket | Phase I [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: